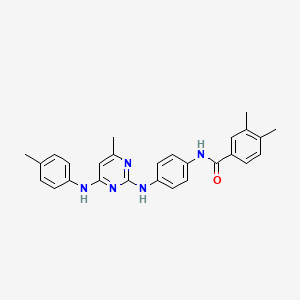
3,4-dimethyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency in forming carbon-carbon bonds . The process generally includes the following steps:
Formation of the pyrimidine intermediate: This involves the reaction of 4-methylphenylamine with appropriate reagents to form the pyrimidine ring.
Coupling with the benzamide derivative: The pyrimidine intermediate is then coupled with a benzamide derivative using a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes and pathways.
作用機序
The mechanism of action of 3,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
- Benzenamine, 3,4-dimethyl-
- Hexane, 3,4-dimethyl-
Uniqueness
3,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
特性
分子式 |
C27H27N5O |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
3,4-dimethyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C27H27N5O/c1-17-5-9-22(10-6-17)29-25-16-20(4)28-27(32-25)31-24-13-11-23(12-14-24)30-26(33)21-8-7-18(2)19(3)15-21/h5-16H,1-4H3,(H,30,33)(H2,28,29,31,32) |
InChIキー |
UBRAZIXRXISCIG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dimethyl-N-(propan-2-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11236835.png)

![N~4~-(3-methylphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11236852.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11236860.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11236867.png)
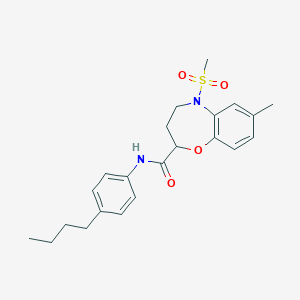
![2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11236875.png)
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide](/img/structure/B11236878.png)
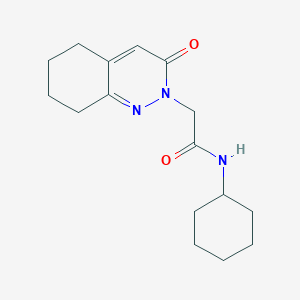
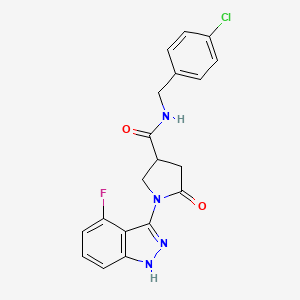
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3-(trifluoromethyl)aniline](/img/structure/B11236892.png)
![N-(3-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11236899.png)
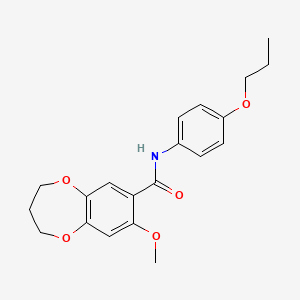
![3-Methyl-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11236907.png)
